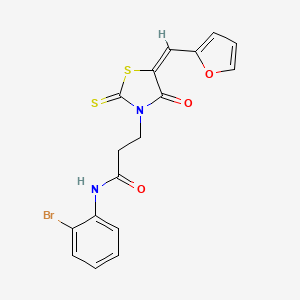

(E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Description

(E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative characterized by a brominated aromatic substituent, a furan-based methylene group, and a propanamide linker. The presence of the 2-bromophenyl group may enhance lipophilicity and binding affinity to hydrophobic targets, while the furan moiety could contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N-(2-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3S2/c18-12-5-1-2-6-13(12)19-15(21)7-8-20-16(22)14(25-17(20)24)10-11-4-3-9-23-11/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMUCOFLTBUKBU-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, summarizing relevant research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves the reaction of 2-bromobenzoyl chloride with furan derivatives and thiazolidinones. The resulting product has been characterized using various spectroscopic methods including NMR, IR, and mass spectrometry.

Key spectral data include:

- IR Spectroscopy : Characteristic peaks at 3452 cm (O—H and N—H), 1639 cm (C=O), and 1592 cm (C=N).

- NMR Spectroscopy : Significant shifts observed in NMR at 10.13 ppm (N—H) and 8.21 ppm (C=N), indicating the presence of functional groups typical of thiazolidinone derivatives .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer, antimicrobial, and antioxidant domains.

Anticancer Activity

Recent studies have reported that derivatives similar to (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide show significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Assays : Compounds with similar structures demonstrated IC50 values as low as 21.6 µM against MDA-MB-231 breast cancer cells, indicating potent activity .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against a variety of pathogens:

- In vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed effective inhibition zones, suggesting potential for development as an antimicrobial agent .

Antioxidant Activity

Antioxidant properties were assessed using DPPH radical scavenging assays:

- Scavenging Activity : The compound demonstrated significant free radical scavenging ability, comparable to known antioxidants, indicating its potential use in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the biological efficacy of thiazolidinone derivatives:

- Case Study on Anticancer Effects : A study involving a series of thiazolidinone derivatives showed that modifications to the bromophenyl group enhanced cytotoxicity against breast cancer cells, supporting structure-activity relationship insights .

- Antimicrobial Efficacy Evaluation : Another study evaluated various derivatives against fungal pathogens, reporting that specific substitutions led to increased antifungal activity, demonstrating the versatility of this compound class in therapeutic applications .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of growth. For instance, derivatives similar to (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide have shown promising results in combating Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro assays against several cancer cell lines, including breast cancer (MCF7) and others. The results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways or inhibition of cell proliferation . Molecular docking studies further support these findings by illustrating the binding affinity of the compound to specific cancer-related targets.

Anti-inflammatory Effects

In silico studies have also indicated that (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may act as an inhibitor of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This suggests its potential use in treating inflammatory diseases .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Modifications at various positions on the thiazolidinone ring or substituents on the phenyl groups can significantly influence biological activity. For example, variations in halogen substitutions have been shown to enhance antimicrobial potency .

Case Study: Antimicrobial Evaluation

A study conducted on a series of thiazolidinone derivatives, including compounds similar to (E)-N-(2-bromophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using a turbidimetric method. The findings highlighted specific derivatives that exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study: Anticancer Screening

In another investigation focusing on anticancer properties, a derivative was tested against multiple cancer cell lines including MCF7 and A549. The results indicated a notable reduction in cell viability with IC50 values suggesting effective cytotoxicity at low concentrations .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with two analogues:

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-nitrophenyl)propanamide (CAS 1279692-29-3): Features a Z-configuration, a 3-bromobenzylidene group, and a 2-nitrophenyl substituent .

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide (CAS 613225-38-0): Retains the (E)-configuration and furan substituent but replaces the 2-bromophenyl group with a pyridin-2-yl moiety .

Physicochemical Properties

Key differences in physicochemical properties are summarized below:

- Solubility : The pyridin-2-yl analogue’s lower molecular weight (359.42 vs. 492.37 g/mol) and heteroaromatic structure may enhance aqueous solubility compared to brominated derivatives .

Stereochemical Considerations

The (E)-configuration in the target compound and pyridin-2-yl analogue may favor planar molecular geometries, enabling stronger interactions with flat binding pockets in biological targets. In contrast, the (Z)-isomer’s spatial arrangement could sterically hinder such interactions .

Research Implications

The structural and stereochemical variations among these compounds underscore the importance of substituent selection and configuration in drug design. For example:

- Brominated Aromatics : Enhance lipophilicity and halogen bonding but may reduce solubility.

- Heteroaromatic Groups (e.g., pyridine) : Improve solubility and hydrogen-bonding capacity .

Further studies on the target compound should prioritize elucidating its pharmacokinetic profile and biological activity relative to these analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.